4,6-Dichloro-2-(methylsulfinyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Synthetic Chemistry Research
Pyrimidine derivatives represent a class of heterocyclic compounds of immense importance in chemistry and biology. The pyrimidine ring is a core component of nucleobases such as cytosine, thymine, and uracil, which form the structural basis of nucleic acids, DNA and RNA. mdpi.com This fundamental biological role has inspired extensive research into synthetic pyrimidine analogues for therapeutic purposes. Medicinal chemists have successfully developed a wide array of pyrimidine-based drugs with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. thieme-connect.comthieme-connect.com The versatility of the pyrimidine scaffold allows for structural modifications that can target various enzymes and receptors within the body, making it a "privileged structure" in drug discovery. thieme-connect.com
The Unique Role of 4,6-Dichloro-2-(methylsulfinyl)pyrimidine as a Synthetic Intermediate
The strategic importance of this compound lies in its function as a versatile synthetic intermediate. It is typically formed via the controlled oxidation of its precursor, 4,6-dichloro-2-(methylthio)pyrimidine (B19916). Further oxidation yields the corresponding sulfone, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250). Both the methylsulfinyl (a sulfoxide) and methylsulfonyl (a sulfone) groups are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.
This characteristic is pivotal for the synthesis of polysubstituted pyrimidines. The pyrimidine ring in this compound features three reactive sites for nucleophilic attack: the two chlorine atoms at the C4 and C6 positions, and the methylsulfinyl group at the C2 position. The differential reactivity of these leaving groups allows for a high degree of chemoselectivity. Chemists can selectively replace one type of group while leaving the others intact, enabling the sequential and controlled introduction of various functional groups onto the pyrimidine core. thieme-connect.comresearchgate.net This method offers a significant advantage over less selective starting materials like 2,4,6-trichloropyrimidine, where reactions with nucleophiles often result in difficult-to-separate isomeric mixtures. thieme-connect.com
Historical Context and Evolution of Research on Substituted Pyrimidines
The study of pyrimidines dates back to the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. mdpi.com The systematic investigation of pyrimidine chemistry began in 1884 with Pinner's work on synthesizing derivatives from amidines. mdpi.com The parent pyrimidine compound itself was first isolated in 1900. mdpi.com
In the mid-20th century, research accelerated significantly with the discovery of the biological roles of pyrimidine-based nucleic acids. This led to a focus on synthesizing substituted pyrimidines as potential therapeutic agents. A key milestone was the finding that 2,4-diaminopyrimidine (B92962) derivatives could interfere with folic acid metabolism in microorganisms, which culminated in the development of important antimicrobial and antimalarial drugs like trimethoprim (B1683648) and pyrimethamine. This historical progression from fundamental synthesis to targeted drug design underscores the enduring importance of substituted pyrimidines in medicinal chemistry.
Overview of Key Research Areas Pertaining to this compound
Research involving this compound and its close analogue, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, is predominantly focused on their application in the synthesis of complex organic molecules for drug discovery. The primary area of investigation is the exploration of their chemoselective reactions to build libraries of novel, polysubstituted pyrimidines.
These synthesized compounds are then evaluated for various biological activities. A major application is in the development of kinase inhibitors, which are crucial in cancer therapy. thieme-connect.com Additionally, this scaffold is used to create antiviral agents (notably for HIV), antimalarial agents, and modulators for various receptors in the central nervous system. thieme-connect.com
The research hinges on exploiting the predictable reactivity of the leaving groups. For instance, studies on the analogous sulfone have shown that anilines and secondary aliphatic amines tend to displace a chlorine atom at the C4 position, while more basic, deprotonated nucleophiles or primary aliphatic amines preferentially displace the sulfonyl group at the C2 position. thieme-connect.comresearchgate.net This controlled, stepwise functionalization is essential for creating the specific substitution patterns required for potent and selective biological activity.
Interactive Data Table: Chemoselective Reactions of the Analogous 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
The following table details the chemoselective nucleophilic aromatic substitution (SNAr) reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a close and more extensively studied analogue of the methylsulfinyl compound. The principles of differential reactivity and site-selectivity are directly applicable to this compound.
| Nucleophile Type | Base | Primary Substitution Site | Product Type |
| Anilines | Weak Base (e.g., NaHCO₃) | C4-Chloride | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine |
| Secondary Aliphatic Amines | Weak Base (e.g., NaHCO₃) | C4-Chloride | 4-(Dialkylamino)-6-chloro-2-(methylsulfonyl)pyrimidine |
| Primary Aliphatic Amines | Self-basic or Weak Base | C2-Sulfone | 2-(Alkylamino)-4,6-dichloropyrimidine |
| Deprotonated Anilines | Strong Base (e.g., NaH) | C2-Sulfone | 2-Anilino-4,6-dichloropyrimidine |
| Alkoxides (e.g., NaOMe) | N/A | C2-Sulfone | 2-Methoxy-4,6-dichloropyrimidine |
| Thiolates (e.g., NaSPh) | N/A | C2-Sulfone | 4,6-Dichloro-2-(phenylthio)pyrimidine |
Data derived from studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, illustrating the principle of chemoselectivity. thieme-connect.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfinylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2OS/c1-11(10)5-8-3(6)2-4(7)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOKGYVYLLIAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693745 | |
| Record name | 4,6-Dichloro-2-(methanesulfinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-11-3 | |
| Record name | 4,6-Dichloro-2-(methanesulfinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dichloro 2 Methylsulfinyl Pyrimidine
Precursor Compounds and Starting Materials in the Synthesis of 4,6-Dichloro-2-(methylsulfinyl)pyrimidine
The primary precursor for the synthesis of this compound is 4,6-dichloro-2-(methylthio)pyrimidine (B19916) . This compound already possesses the desired dichlorinated pyrimidine (B1678525) core and the methylthio group at the 2-position, which is subsequently oxidized to the target methylsulfinyl group.
The synthesis of 4,6-dichloro-2-(methylthio)pyrimidine itself typically begins with more fundamental starting materials. A common route involves the cyclization of diethyl malonate with thiourea (B124793) , followed by methylation and chlorination steps. google.com
Reaction Pathways and Mechanisms for Pyrimidine Core Formation
The formation of the pyrimidine ring, the central scaffold of the molecule, is a key initial step. A prevalent method involves the condensation reaction between diethyl malonate and thiourea in the presence of a base like sodium methoxide. asianpubs.orgepa.gov This reaction forms 2-thiobarbituric acid (2-mercapto-4,6-dihydroxypyrimidine). The subsequent methylation of the thiol group, often with a methylating agent such as dimethyl sulfate, yields 2-methylthio-4,6-dihydroxypyrimidine. google.com
Introduction of Halogen Substituents: Chlorination Strategies
The conversion of the hydroxyl groups at the 4- and 6-positions of the pyrimidine ring to chloro substituents is a crucial transformation. This is typically achieved through a chlorination reaction using a strong chlorinating agent. Phosphorus oxychloride (POCl3) is the most commonly employed reagent for this purpose. google.comasianpubs.orgepa.gov
The reaction is often carried out at elevated temperatures, and sometimes a catalyst such as N,N-dimethylaniline is added. google.com The use of phosphorus oxychloride effectively replaces the hydroxyl groups with chlorine atoms, leading to the formation of 4,6-dichloro-2-(methylthio)pyrimidine. sigmaaldrich.comresearchgate.net Alternative chlorinating agents like phosgene (B1210022) have also been explored, often in the presence of catalysts such as quaternary ammonium (B1175870) or phosphonium (B103445) salts. google.com
Sulfinylation Reactions: Methods for Incorporating the Methylsulfinyl Group
The final and most delicate step in the synthesis is the selective oxidation of the methylthio group of 4,6-dichloro-2-(methylthio)pyrimidine to the methylsulfinyl group. This transformation requires careful control to prevent over-oxidation to the corresponding sulfone.
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H2O2) is a common and environmentally friendly choice, often used in conjunction with a catalyst or in a suitable solvent system like glacial acetic acid. nih.gov Other reagents that have been successfully used for the selective oxidation of sulfides to sulfoxides include m-chloroperoxybenzoic acid (m-CPBA) and various hypervalent iodine compounds. organic-chemistry.org The choice of reagent and reaction conditions is critical to achieve a high yield of the desired this compound while minimizing the formation of the sulfone byproduct. thieme-connect.comresearchgate.net
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
Significant efforts in the synthesis of this compound are directed towards optimizing reaction conditions to maximize yield and purity. In the chlorination step, the ratio of phosphorus oxychloride to the pyrimidine substrate, reaction temperature, and reaction time are key parameters that are fine-tuned. google.comgoogle.com
For the sulfinylation step, achieving high selectivity is paramount. This involves careful selection of the oxidizing agent and control of stoichiometry. For instance, using a controlled amount of hydrogen peroxide can favor the formation of the sulfoxide (B87167) over the sulfone. nih.govorganic-chemistry.org The development of chemoselective reactions is an active area of research, aiming to precisely control which functional group reacts in a multifunctional molecule. thieme-connect.comresearchgate.net
Scalability Considerations in the Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several challenges. The handling of hazardous reagents like phosphorus oxychloride and managing the exothermic nature of the chlorination and oxidation reactions require specialized equipment and stringent safety protocols.
Furthermore, the purification of the final product on a large scale often relies on crystallization rather than chromatographic methods, necessitating the development of robust crystallization procedures. The economic viability and environmental impact of the process are also major considerations, driving the need for efficient and sustainable synthetic routes.
Novel Synthetic Approaches and Catalyst Development for this compound
The field of organic synthesis is continually evolving, with a focus on developing more efficient, cost-effective, and environmentally benign methods. Research into novel synthetic routes for pyrimidine derivatives includes the exploration of greener reagents and catalysts. For instance, replacing hazardous chlorinating agents like phosgene with safer alternatives like triphosgene (B27547) is an area of interest. google.com
Chemical Reactivity and Reaction Mechanisms of 4,6 Dichloro 2 Methylsulfinyl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core
The pyrimidine ring in 4,6-dichloro-2-(methylsulfinyl)pyrimidine is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the two nitrogen atoms and the chlorine and methylsulfinyl substituents. This electronic deficiency facilitates SNAr reactions, where the chlorine atoms act as leaving groups. The regioselectivity of these reactions is a subject of considerable interest in synthetic chemistry.
Selective Monosubstitution at C-4 and C-6 Positions
The C-4 and C-6 positions of the pyrimidine ring are electronically activated for nucleophilic attack. In symmetrically substituted 4,6-dichloropyrimidines, these positions are equivalent. mdpi.com However, the presence of different substituents can influence their relative reactivity. For the closely related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), selective monosubstitution at the C-4 position has been demonstrated with various nucleophiles, particularly amines, under controlled conditions. researchgate.net For instance, the reaction with aniline (B41778) in the presence of a mild base like sodium hydrogen carbonate leads to the selective displacement of one chlorine atom. researchgate.net It is reasonable to infer that this compound would exhibit similar reactivity, allowing for the selective introduction of a single substituent at either the C-4 or C-6 position.
The choice of solvent and base is critical in achieving high selectivity for monosubstitution. Studies on the sulfonyl analogue have shown that using a weak base favors the displacement of the chlorine atom over the sulfonyl group. researchgate.net
| Nucleophile | Solvent | Base | Position of Substitution | Reference |
|---|---|---|---|---|
| Aniline | Various | NaHCO₃ | C-4 | researchgate.net |
| Secondary Aliphatic Amines | Various | Weak bases | C-4 | researchgate.net |
Bis-Substitution and Annelation Reactions via Halogen Displacement
Following the initial monosubstitution, the remaining chlorine atom can undergo a second nucleophilic substitution, leading to bis-substituted products. This sequential displacement allows for the introduction of two different nucleophiles onto the pyrimidine core. The reactivity of the second chlorine atom is influenced by the electronic nature of the newly introduced substituent at the C-4 (or C-6) position.
Furthermore, the displacement of both chlorine atoms can be utilized in annelation reactions to construct fused heterocyclic systems. By employing a dinucleophile, it is possible to form a new ring fused to the pyrimidine core. For example, reaction with a diamine or a diol could lead to the formation of pyrimido-diazepines or pyrimido-dioxepines, respectively. While specific examples for this compound are not extensively documented, this strategy is a common approach in pyrimidine chemistry.
Regioselectivity and Stereoselectivity in SNAr Processes Involving this compound
The regioselectivity of SNAr reactions on substituted pyrimidines is a complex phenomenon influenced by both electronic and steric factors. wuxiapptec.com In the case of this compound, the primary sites for nucleophilic attack are the C-4 and C-6 positions, which are electronically activated by the ring nitrogens and the chlorine leaving groups. The methylsulfinyl group at C-2 also plays a significant role in modulating the reactivity of the ring.
In reactions with certain nucleophiles, competition between substitution at the C-4/C-6 positions and the C-2 position can occur. thieme-connect.com For the analogous sulfonyl compound, it has been observed that while amines tend to displace the chlorine at C-4, some nucleophiles can displace the methylsulfonyl group at C-2. researchgate.net The outcome is often dependent on the nature of the nucleophile and the reaction conditions. For instance, deprotonated anilines have been shown to displace the sulfone group in the related 4,6-dichloro-2-(methylsulfonyl)pyrimidine. researchgate.net
Stereoselectivity can become a factor when the nucleophile or the resulting product is chiral. The introduction of a chiral nucleophile can lead to the formation of diastereomers, and the facial selectivity of the attack on the pyrimidine ring can be influenced by the existing substituents.
Reactivity of the Methylsulfinyl Group
The methylsulfinyl group is a versatile functional group that can undergo both oxidation and reduction, offering further avenues for the chemical modification of this compound.
Oxidative Transformations of the Sulfinyl Moiety
The sulfinyl group can be readily oxidized to the corresponding sulfonyl group. This transformation significantly alters the electronic properties of the substituent, making the sulfonyl group a much stronger electron-withdrawing group. This, in turn, can affect the reactivity of the pyrimidine ring in subsequent reactions. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate (B83412). The oxidation of the related 4,6-dichloro-2-(methylthio)pyrimidine (B19916) to the sulfone is a known process, and it is expected that the intermediate sulfoxide (B87167) would be susceptible to further oxidation under similar conditions.
| Transformation | Product Functional Group | Potential Reagents |
|---|---|---|
| Oxidation | Sulfonyl (-SO₂CH₃) | H₂O₂, m-CPBA, KMnO₄ |
| Reduction | Thioether (-SCH₃) | PCl₃, TiCl₄/NaI, H₂/Pd |
Reductive Processes of the Sulfinyl Group
Conversely, the methylsulfinyl group can be reduced to the corresponding methylthio (sulfide) group. This reduction can be accomplished using various reagents, such as phosphorus trichloride, a combination of titanium tetrachloride and sodium iodide, or catalytic hydrogenation. This transformation is useful for modulating the electronic character of the substituent at the C-2 position in the opposite direction of oxidation, making it less electron-withdrawing. This can be a strategic step in a multi-step synthesis to alter the reactivity of the pyrimidine ring for subsequent reactions.
Nucleophilic Attack and Displacement Reactions at the Sulfinyl Carbon
While the most common nucleophilic attacks on this molecule occur at the carbon atoms of the pyrimidine ring, the sulfinyl group itself can act as an electrophilic center under certain conditions. The sulfur atom of an aryl sulfoxide can be attacked by nucleophiles, particularly when activated. For instance, in reactions analogous to the interrupted Pummerer reaction, activated sulfoxides react with nucleophiles at the sulfur atom. acs.org
Furthermore, the C–S bond of aryl sulfoxides can be cleaved in transition-metal-catalyzed cross-coupling reactions, where the sulfoxide functions as the electrophilic partner. tandfonline.com For example, aryl methyl sulfoxides have been shown to undergo nickel-catalyzed oxidative addition, enabling Negishi coupling reactions that form biaryl products. researchgate.net Although these reactions demonstrate the potential for the sulfinyl group to serve as an electrophilic site, such transformations remain less explored compared to the extensive chemistry of the pyrimidine ring itself. researchgate.net Specific documented instances of nucleophilic attack at the sulfinyl carbon of this compound are not prevalent in the literature, as reactions on the highly electrophilic pyrimidine core are typically more favorable.
Reactions Involving Both Halogen and Sulfinyl Functionalities
The most significant aspect of the reactivity of this compound is the competition between its three potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions: the two chlorine atoms at the C4 and C6 positions, and the methylsulfinyl group at the C2 position. The pyrimidine ring is highly electron-deficient, rendering all three positions susceptible to nucleophilic attack.
Detailed studies on the closely related analogue, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, provide significant insight into this competitive reactivity, as the methylsulfonyl group also functions as an excellent leaving group. researchgate.netthieme-connect.com The regioselectivity of these substitutions is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.net
Anilines and Secondary Aliphatic Amines: In the presence of weak bases, these nucleophiles tend to selectively displace the chlorine atom at the C4 position. researchgate.netthieme-connect.com
Primary Aliphatic Amines: Sterically and electronically simple primary aliphatic amines show a preference for displacing the sulfonyl group at the C2 position in the sulfonyl analogue. researchgate.netthieme-connect.com A similar preference can be anticipated for the sulfinyl compound.
Anionic Nucleophiles: Deprotonated nucleophiles, such as deprotonated anilines, show a strong preference for displacing the group at the C2 position. researchgate.netthieme-connect.com
This chemoselectivity allows for the controlled, sequential functionalization of the pyrimidine ring. A nucleophile can be directed to either the C4(6) or the C2 position by carefully selecting the reagent and conditions. However, some nucleophiles, like many heteroaromatic amines, can react unselectively, leading to mixtures of products with substitution at both C2 and C4, alongside other byproducts. thieme-connect.com
| Nucleophile Type | Reaction Conditions | Preferred Site of Substitution | Reference |
|---|---|---|---|
| Anilines, Secondary Aliphatic Amines | Weak base (e.g., NaHCO₃) | C4-Chloride | researchgate.net, thieme-connect.com |
| Primary Aliphatic Amines | Standard conditions | C2-Sulfonyl | researchgate.net, thieme-connect.com |
| Deprotonated Anilines/Amides | Strong base (e.g., NaHMDS) | C2-Sulfonyl | researchgate.net, thieme-connect.com |
| Imidazole, Benzimidazole | Standard conditions | C2-Sulfonyl | thieme-connect.com |
Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core
Electrophilic aromatic substitution (SEAr) is generally not a viable reaction pathway for this compound. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the ring towards attack by electrophiles. nih.gov This deactivation is significantly intensified by the presence of three powerful electron-withdrawing groups: the two chloro substituents and the methylsulfinyl group. Consequently, the electron density of the aromatic ring is too low to engage in typical SEAr reactions like nitration or Friedel-Crafts alkylation under standard conditions.
Radical Reactions and Photochemical Transformations
The literature on specific radical or photochemical reactions of this compound is limited. However, the reactivity of its constituent functional groups suggests potential pathways.
Alkyl sulfoxides can serve as precursors to alkyl radicals under visible light irradiation, often through the formation of an electron donor-acceptor (EDA) complex. chemrxiv.orgchemrxiv.org This suggests that the methylsulfinyl group could potentially be used to generate a methyl radical or a pyrimidinyl radical via C-S bond cleavage under photolytic conditions. chemrxiv.org Separately, sulfinyl radicals themselves are known synthetic intermediates, though they are typically generated from other precursors like sulfinyl sulfones. nih.gov
Regarding the chloro substituents, electrochemical studies on 4,6-dichloropyrimidine (B16783) have shown that it undergoes reduction via sequential cleavage of the carbon-chlorine bonds. chemicalbook.com This indicates that under photochemical or specific radical conditions, homolytic cleavage of the C-Cl bonds is a plausible transformation. The generation of free radicals in the body is linked to various degenerative diseases, and the antioxidant potential of some pyrimidine derivatives has been studied in this context. nih.gov
Mechanistic Studies of Key Reactions of this compound
The primary reaction mechanism for this compound is nucleophilic aromatic substitution (SNAr). This process occurs via a stepwise addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.orgacs.org
The regioselectivity of the attack (C4 vs. C2) is determined by the relative stability of the corresponding Meisenheimer complexes and the activation energies of the transition states leading to them.
Attack at C4/C6: Nucleophilic attack at the C4 or C6 position is often kinetically favored. stackexchange.com The resulting Meisenheimer intermediate is stabilized by resonance, with the negative charge delocalized onto the nitrogen atom at the 1-position (a para relationship), which is a highly stabilizing arrangement. acs.org
Attack at C2: Attack at the C2 position leads to an intermediate where the negative charge is delocalized onto both adjacent ring nitrogens (an ortho relationship). While still stable, this can be less favorable than the C4-attack intermediate. acs.org Repulsion between the incoming nucleophile's lone pairs and the lone pairs of the two adjacent nitrogen atoms can also increase the activation barrier for attack at C2. stackexchange.com
However, the nature of the leaving group and the nucleophile introduces further complexity. The sulfinyl group is a potent leaving group, activated by the electron-withdrawing nature of the pyrimidine ring. For certain nucleophiles, particularly anionic or sterically unhindered primary amines, the transition state for attack at C2 is lower in energy, leading to the selective displacement of the methylsulfinyl group. researchgate.netthieme-connect.com This selectivity is explained by a combination of steric factors and the electronic properties of the nucleophile, which can favor one pathway over the other. researchgate.net
Derivatization and Analogue Synthesis from 4,6 Dichloro 2 Methylsulfinyl Pyrimidine
Synthesis of Novel Pyrimidine (B1678525) Scaffolds via SNAr Strategies
The presence of two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing pyrimidine ring and the methylsulfinyl group, makes 4,6-dichloro-2-(methylsulfinyl)pyrimidine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various nucleophiles, leading to the synthesis of diverse pyrimidine scaffolds.
The analogous compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), demonstrates this selectivity in its reactions with amines. researchgate.net In the presence of weak bases, anilines and secondary aliphatic amines have been shown to selectively displace the chloride group. researchgate.net Conversely, deprotonated anilines and their carbonyl derivatives tend to displace the sulfone group. researchgate.net This differential reactivity provides a strategic handle to control the substitution pattern on the pyrimidine core. For instance, sterically and electronically unbiased primary aliphatic amines can selectively displace the sulfone group in 4,6-dichloro-2-(methylsulfonyl)pyrimidine. researchgate.net Symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives generally react well with different types of nucleophilic amines under conventional conditions with stoichiometric control. mdpi.com
The following table illustrates the selective SNAr reactions with various amines on a related dichloropyrimidine system, highlighting the potential for creating diverse scaffolds.
| Nucleophile | Reaction Position | Conditions | Product Type |
| Anilines | C4/C6 | Weak base | 4-Anilino-6-chloropyrimidine derivative |
| Secondary Aliphatic Amines | C4/C6 | Weak base | 4-(Dialkylamino)-6-chloropyrimidine derivative |
| Deprotonated Anilines | C2 (sulfonyl group) | Strong base | 2-Anilino-4,6-dichloropyrimidine derivative |
| Primary Aliphatic Amines | C2 (sulfonyl group) | Unbiased | 2-(Alkylamino)-4,6-dichloropyrimidine derivative |
Construction of Fused Heterocyclic Systems Utilizing this compound
This compound and its thioether precursor are valuable starting materials for the synthesis of fused heterocyclic systems. The strategic placement of functional groups allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic systems containing the pyrimidine ring.
A notable example is the synthesis of 7,8-dihydropyrido[2,3-d]pyrimidine derivatives. semanticscholar.org This process begins with the related compound 4,6-dichloro-2-(methylsulfanyl)pyrimidine, which is first lithiated at the 5-position. The resulting organolithium species then reacts with cinnamaldehyde (B126680) derivatives to introduce a side chain. Subsequent reaction with a primary amine displaces one of the chloro substituents. The final step involves an intramolecular cyclization facilitated by methanesulfonyl chloride and triethylamine (B128534) to construct the fused pyridone ring. semanticscholar.org This multi-step sequence demonstrates how the dichloropyrimidine core can be elaborated and then cyclized to generate more complex, fused heterocyclic structures, which are of interest for their potential biological activities. semanticscholar.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with Halogenated Positions
The chlorine atoms at the C4 and C6 positions of this compound are amenable to palladium-catalyzed cross-coupling reactions, offering a powerful method for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the diversity of accessible pyrimidine derivatives.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the chlorinated pyrimidine with boronic acids or their esters. Research on related dichloropyrimidines has shown that these couplings can be performed with high regioselectivity. nih.gov For instance, the C4-selective Suzuki coupling of 2,4-dichloropyridines has been achieved using sterically hindered N-heterocyclic carbene ligands. nih.gov Similar principles can be applied to 4,6-dichloropyrimidines to selectively introduce aryl or heteroaryl substituents. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. researchgate.netmdpi.com
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties at the chlorinated positions. While specific examples with this compound are not detailed in the provided context, the general applicability of Sonogashira coupling to chloro-N-heterocycles is well-established. This reaction would typically employ a palladium catalyst, a copper(I) co-catalyst, and a base to couple the dichloropyrimidine with a terminal alkyne.
Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 and C6 positions. wikipedia.orgorganic-chemistry.org The development of specialized ligands has greatly expanded the scope of this reaction, enabling the coupling of even challenging substrates. wikipedia.org The mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. libretexts.org This reaction provides a direct route to amino-substituted pyrimidines, which are important pharmacophores.
The following table summarizes the key features of these cross-coupling reactions as applied to dichloropyrimidines.
| Reaction | Coupling Partner | Bond Formed | Key Reagents |
| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst, ligand, base |
| Sonogashira | Terminal alkyne | C-C (alkyne) | Pd catalyst, Cu(I) co-catalyst, base |
| Buchwald-Hartwig | Primary/secondary amine | C-N | Pd catalyst, ligand, base |
Transformation of the Methylsulfinyl Group to Other Sulfur-Containing or Oxygen-Containing Functionalities
The methylsulfinyl group at the C2 position is not merely a spectator; it can be readily transformed into other functional groups, further increasing the molecular diversity of the resulting pyrimidine derivatives.
Oxidation to Sulfone: The methylsulfinyl group can be easily oxidized to the corresponding methylsulfonyl group using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgechemi.com The resulting sulfone is an excellent leaving group, making the C2 position susceptible to nucleophilic substitution. nih.gov This two-step sequence of oxidation followed by substitution provides a versatile method for introducing a wide range of functionalities at the C2 position.
Displacement of the Sulfonyl Group: Once oxidized to the sulfone, this group can be displaced by various nucleophiles, including amines, alkoxides, and thiolates. acs.org This allows for the introduction of nitrogen, oxygen, and other sulfur-containing moieties at the C2 position. For example, the displacement of a methylsulfonyl group with a formamide (B127407) under basic conditions has been reported in the synthesis of pyrido[3,4-d]pyrimidine (B3350098) compounds. acs.org
Reduction to Thioether: While oxidation is more common, the methylsulfinyl group could potentially be reduced back to the methylthio group using appropriate reducing agents. This would be a useful transformation if the methylthio group is desired in the final product or for subsequent manipulations.
Synthesis of Complex Molecular Architectures Employing this compound as a Synthon
The varied reactivity of this compound makes it a powerful synthon for the construction of complex molecular architectures. By strategically combining SNAr reactions, palladium-catalyzed cross-couplings, and transformations of the methylsulfinyl group, intricate molecules with multiple points of diversity can be assembled.
For example, a synthetic route could involve the initial selective SNAr reaction at the C4 position with an amine. This could be followed by a Suzuki coupling at the C6 position to introduce an aryl group. Subsequently, the methylsulfinyl group at C2 could be oxidized to the sulfone and then displaced by another nucleophile. This stepwise functionalization of the three reactive sites allows for precise control over the final structure of the molecule. This approach is fundamental to building libraries of compounds for drug discovery, where systematic variation of substituents is required to explore structure-activity relationships.
Combinatorial Approaches to Generating Libraries of Pyrimidine Derivatives
The orthogonal reactivity of the different positions on the this compound core makes it an ideal scaffold for combinatorial chemistry. Large libraries of compounds can be generated by reacting the core molecule with diverse sets of building blocks in a parallel or automated fashion.
Spectroscopic and Structural Elucidation Techniques for 4,6 Dichloro 2 Methylsulfinyl Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4,6-dichloro-2-(methylsulfinyl)pyrimidine in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying two key signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring and the protons of the methylsulfinyl group.
The lone proton at the C5 position of the pyrimidine ring is anticipated to appear as a singlet due to the absence of adjacent protons for coupling. Its chemical shift would be influenced by the electron-withdrawing effects of the two chlorine atoms and the sulfinyl group. In related pyrimidine structures, this proton typically resonates in the downfield region. For instance, in the precursor 4,6-dichloropyrimidine (B16783), the C5-H proton appears at approximately 7.46 ppm. chemicalbook.com
The methyl protons of the -S(O)CH₃ group will also appear as a singlet. The chemical shift of these protons is a key indicator of the oxidation state of the sulfur atom. In the related sulfide (B99878), 4,6-dichloro-2-(methylthio)pyrimidine (B19916), the methyl protons are found at a certain chemical shift, and upon oxidation to the sulfoxide (B87167), a downfield shift is expected due to the increased electron-withdrawing nature of the sulfinyl group. Further oxidation to the sulfone, as in 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), would result in an even greater downfield shift.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine C5-H | ~7.5 - 7.8 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent used for analysis.
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected.
The carbon atoms of the pyrimidine ring will have characteristic chemical shifts. The C4 and C6 carbons, being directly attached to chlorine atoms, are expected to be significantly downfield. The C2 carbon, bonded to the electron-withdrawing methylsulfinyl group, will also be in the downfield region. The C5 carbon will appear at a chemical shift typical for an aromatic CH group flanked by electronegative atoms. In the parent 4,6-dichloropyrimidine, the C4/C6 and C5 carbons are observed in the ¹³C NMR spectrum. chemicalbook.com The methyl carbon of the sulfinyl group will appear in the upfield region of the spectrum.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C 2 | ~168 - 172 |
| C 4/C 6 | ~160 - 164 |
| C 5 | ~120 - 125 |
Note: The exact chemical shifts can vary depending on the solvent used for analysis.
Correlation Spectroscopy (COSY): While not highly informative for this specific molecule due to the lack of proton-proton coupling, a COSY experiment would confirm the absence of correlations, reinforcing the singlet nature of the observed proton signals.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between the C5-H proton signal and the C5 carbon signal, as well as a cross-peak connecting the methyl protons and the methyl carbon of the sulfinyl group. This provides direct evidence for the C-H connectivities.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
A correlation between the C5-H proton and the C4 and C6 carbons.
A correlation between the methyl protons of the sulfinyl group and the C2 carbon of the pyrimidine ring. This particular correlation is definitive proof of the attachment of the methylsulfinyl group at the C2 position. In studies of related thiopyrimidines, HMBC has been instrumental in confirming the site of alkylation. mdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the key vibrational modes to be observed are:
S=O Stretch: The sulfoxide group gives rise to a strong and characteristic absorption band in the IR spectrum, typically in the range of 1030-1070 cm⁻¹. This band is a definitive marker for the presence of the sulfinyl functional group.
C-Cl Stretches: The vibrations of the carbon-chlorine bonds on the pyrimidine ring will appear in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹.
Pyrimidine Ring Vibrations: The aromatic pyrimidine ring will exhibit a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations will also be present. Studies on similar pyrimidine derivatives, such as 4,6-dichloropyrimidine, have provided detailed assignments of these ring vibrations. osti.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| S=O | Stretch | 1030 - 1070 |
| C-Cl | Stretch | 600 - 800 |
| Pyrimidine Ring | C=N, C=C Stretches | 1400 - 1600 |
| Pyrimidine Ring | Ring Bending | Various |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₅H₄Cl₂N₂OS), the expected monoisotopic mass is approximately 209.95 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, accompanied by characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of these isotopic peaks (approximately 9:6:1 ratio) provide a clear signature for a dichlorinated compound. nist.gov
The fragmentation pattern would likely involve the loss of the methylsulfinyl group or parts of it. Common fragmentation pathways could include:
Loss of the methyl radical (•CH₃) to give an [M-15]⁺ ion.
Loss of the sulfinyl group (•SOCH₃).
Cleavage of the C-S bond.
Sequential loss of chlorine atoms.
Analysis of the fragmentation of related compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine can provide further insights into the expected fragmentation pathways. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound contains π electrons and non-bonding electrons on the nitrogen and sulfur atoms, which can undergo transitions upon absorption of UV or visible light.
The expected electronic transitions would be π → π* and n → π*. The pyrimidine core is the primary chromophore. The absorption maxima (λ_max) are influenced by the substituents on the ring. The chloro and methylsulfinyl groups, being auxochromes, will cause shifts in the absorption bands compared to the unsubstituted pyrimidine. In studies of similar pyrimidine derivatives, such as 2-amino-4-chloro-6-methoxypyrimidine, UV absorption spectra have been recorded and interpreted with the aid of theoretical calculations to assign the electronic transitions. nih.gov For this compound, absorption bands are expected in the UV region, likely between 200 and 300 nm.
Table 4: Summary of Spectroscopic Data for this compound and Related Compounds
| Technique | Parameter | Observation/Expected Value | Reference Compound |
|---|---|---|---|
| ¹H NMR | C5-H Chemical Shift (ppm) | ~7.46 | 4,6-Dichloropyrimidine chemicalbook.com |
| ¹³C NMR | C4/C6 Chemical Shift (ppm) | Data available for 4,6-Dichloropyrimidine chemicalbook.com | 4,6-Dichloropyrimidine chemicalbook.com |
| IR | S=O Stretch (cm⁻¹) | ~1030 - 1070 | General sulfoxide range |
| IR | Pyrimidine Ring Vibrations | Detailed assignments available osti.gov | 4,6-Dichloropyrimidine osti.gov |
| Mass Spec | Molecular Ion (m/z) | ~209.95 (Monoisotopic) | - |
| Mass Spec | Isotope Pattern | [M]⁺, [M+2]⁺, [M+4]⁺ | Dichloro-compounds nist.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides unequivocal evidence of bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure.
A study on 4,6-dichloro-2-(methylthio)pyrimidine revealed that it crystallizes with six symmetry-unique molecules in the asymmetric unit. researchgate.net A notable feature of these molecules is the slight variation in the N-C-S-C torsion angle, indicating a degree of conformational flexibility even in the solid state. researchgate.net The pyrimidine ring in these structures is essentially planar. researchgate.net The structural parameters obtained for this derivative serve as a crucial benchmark for computational modeling and for understanding the steric and electronic effects that the methylsulfinyl group would introduce upon oxidation from the methylthio group.
For other substituted pyrimidines, X-ray crystallography has been instrumental in confirming molecular structures and understanding supramolecular assembly through hydrogen bonding and π-π stacking interactions. nih.gov For instance, studies on bioactive pyrazolo[3,4-d]pyrimidine derivatives have shown how different crystallization solvents can lead to the formation of distinct polymorphs with different molecular conformations and packing arrangements. mdpi.com These findings highlight the importance of solid-state structural analysis in understanding the physical properties of pyrimidine-based compounds.
Table 1: Crystallographic Data for a Related Pyrimidine Derivative Interactive data table. Click on headers to sort.
| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 4,6-Dichloro-2-(methylthio)pyrimidine | Not specified | Not specified | Six symmetry-unique molecules; slight variation in N-C-S-C torsion angle; planar pyrimidine ring. | researchgate.net |
| 2,4-Dichloro-5-chloroethylpyrimidine | Not specified | Not specified | Structure confirmed; supramolecular aggregation via π-π stacking. | nih.gov |
Advanced Spectroscopic Methods for Mechanistic Insights and Conformational Analysis
Beyond static structural determination, advanced spectroscopic methods offer a dynamic view of molecular behavior, providing critical insights into reaction mechanisms and conformational preferences in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are pivotal for elucidating the solution-state conformation of sulfoxides. The sulfinyl group is a stereogenic center when the two organic substituents are different, leading to chirality. wikipedia.org Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximity between the protons of the methyl group and the pyrimidine ring, thereby defining the preferred conformation around the C-S bond. The chemical shifts of protons adjacent to the sulfoxide group are sensitive to its orientation and the electronic environment. nih.gov In mechanistic studies of related compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, NMR and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to identify reaction products and intermediates, thus clarifying the chemoselectivity of nucleophilic substitution reactions.
Vibrational Spectroscopy (Infrared and Raman): The S=O stretching vibration in sulfoxides, typically found in the 1000-1100 cm⁻¹ region of the infrared (IR) spectrum, serves as a sensitive probe of the local electronic and conformational environment. researchgate.net Techniques like dual-frequency two-dimensional infrared (2D-IR) spectroscopy can be employed to study the structural dynamics and intermolecular interactions, such as hydrogen bonding, involving the sulfoxide oxygen. researchgate.netacs.org Variations in the S=O stretching frequency can indicate changes in conformation or the electronic nature of the pyrimidine ring due to substituent effects. Raman spectroscopy complements IR by providing information on symmetric vibrations and can be particularly useful for studying these molecules in different environments. nih.gov
Computational Modeling: In conjunction with experimental spectroscopy, computational methods like Density Functional Theory (DFT) are invaluable for predicting stable conformers, calculating spectroscopic parameters, and modeling reaction pathways. researchgate.netresearchgate.net By calculating the relative energies of different conformations of this compound, it is possible to predict the most likely structures in the gas phase or in solution. mdpi.com These theoretical models can then be validated by comparing the calculated NMR chemical shifts or IR vibrational frequencies with experimental data, providing a powerful and comprehensive approach to conformational analysis. semanticscholar.org
Table 2: Application of Advanced Spectroscopic Methods Interactive data table. Click on headers to sort.
| Spectroscopic Technique | Information Gained | Application to this compound |
|---|---|---|
| Advanced NMR (e.g., NOE) | Solution-state conformation, through-space atomic proximities. | Determination of the preferred orientation of the methylsulfinyl group relative to the pyrimidine ring. |
| Vibrational Spectroscopy (2D-IR, Raman) | Molecular vibrations, intermolecular interactions, conformational dynamics. | Probing the S=O bond environment and its interactions; identifying conformational isomers. researchgate.netnih.gov |
| Mass Spectrometry (e.g., LC-MS) | Molecular weight confirmation, product identification in reactions. | Mechanistic studies of reactions involving the pyrimidine core. |
By integrating these advanced spectroscopic and crystallographic techniques, a detailed and multi-faceted understanding of the structure, conformation, and reactivity of this compound and its derivatives can be achieved.
Computational and Theoretical Investigations of 4,6 Dichloro 2 Methylsulfinyl Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Table 1: Hypothetical Calculated Molecular Geometry Parameters
| Parameter | Value |
|---|---|
| Bond Length (C4-Cl) | Data not available |
| Bond Length (C6-Cl) | Data not available |
| Bond Length (C2-S) | Data not available |
| Bond Length (S-O) | Data not available |
| Bond Angle (Cl-C4-C5) | Data not available |
| Dihedral Angle (C5-C4-N3-C2) | Data not available |
This table is for illustrative purposes only, as specific calculated values for 4,6-dichloro-2-(methylsulfinyl)pyrimidine were not found.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
While DFT studies have been applied to understand the reactivity of similar compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), specific analyses of the methylsulfinyl analogue are absent. DFT is a powerful tool for investigating reactivity, often through the analysis of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to predict sites susceptible to nucleophilic or electrophilic attack. For the related sulfonyl compound, a steric-driven explanation for its reaction selectivity has been proposed based on computational analysis.
Computational Modeling of Reaction Mechanisms and Transition States
The elucidation of reaction mechanisms involving this compound through computational modeling, including the identification of transition states and the calculation of activation energies, is another area where specific research is lacking. Such studies are crucial for understanding the kinetics and thermodynamics of its chemical transformations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions with other molecules or solvents. No specific MD simulation studies for this compound were identified. These simulations would be valuable for understanding its behavior in different environments.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are frequently used to predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. This information aids in the characterization of compounds. However, predicted spectroscopic parameters for this compound are not documented in the reviewed literature.
Table 2: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| 1H NMR | Chemical Shift (CH3) | Data not available |
| 13C NMR | Chemical Shift (C2) | Data not available |
| IR Spectroscopy | Vibrational Frequency (S=O stretch) | Data not available |
This table is for illustrative purposes only, as specific predicted values for this compound were not found.
Structure-Reactivity Relationships Derived from Theoretical Calculations (Non-biological context)
Theoretical calculations can establish clear relationships between the molecular structure and the chemical reactivity of a compound. For instance, the electron-withdrawing nature of the chloro and methylsulfinyl groups is expected to activate the pyrimidine (B1678525) ring towards nucleophilic substitution. However, detailed quantitative structure-reactivity relationships derived from computational studies for this specific molecule are not available.
QSAR and QSPR Studies for Chemico-Structural Correlations (Non-biological context)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical models that correlate chemical structure with physical properties or activities. In a non-biological context, these could relate to properties like solubility, boiling point, or reactivity. No specific QSAR or QSPR models for this compound were found in the public domain.
Applications of 4,6 Dichloro 2 Methylsulfinyl Pyrimidine in Advanced Organic Synthesis
Utilization in the Synthesis of Agrochemical Intermediates
The pyrimidine (B1678525) core is a common motif in many agrochemical products, including herbicides and fungicides. The specific substitution pattern of 4,6-dichloro-2-(methylsulfinyl)pyrimidine makes it an attractive precursor for the synthesis of these active ingredients. While direct patent literature for the methylsulfinyl derivative is not abundant, the closely related precursor, 4,6-dichloro-2-(methylthio)pyrimidine (B19916), and its oxidized form, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), are key intermediates in the production of certain herbicides.
For instance, a patented process describes the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, an important intermediate for herbicidal compounds. pharmaffiliates.com This synthesis starts from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, which is first converted to the dimethoxy derivative and then oxidized. The strategic placement of the reactive groups on the pyrimidine ring allows for sequential and controlled modifications, a principle that is directly applicable to the use of this compound. The methylsulfinyl group, being a good leaving group, can be readily displaced by nucleophiles, while the chloro-substituents can be subsequently manipulated to introduce further diversity, leading to the final agrochemical target.
The general synthetic strategy involves the nucleophilic substitution of the methylsulfinyl or methylsulfonyl group, followed by reactions at the chloro-positions. This modular approach allows for the efficient construction of a library of potential agrochemical candidates.
Role in the Preparation of Precursors for Material Science Applications
The field of material science increasingly relies on the design and synthesis of novel organic molecules with specific electronic and photophysical properties. Pyrimidine derivatives, with their electron-deficient nature, are attractive components for the construction of functional materials such as organic light-emitting diodes (OLEDs) and conductive polymers. Although specific research detailing the use of this compound in this context is limited, its inherent reactivity makes it a promising candidate for creating precursors for such materials.
The two chlorine atoms can serve as handles for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aromatic or heteroaromatic moieties, thereby extending the π-conjugated system of the molecule. The methylsulfinyl group can be displaced by various functional groups that can tune the electronic properties or facilitate polymerization. This multi-functional nature allows for the synthesis of tailored building blocks for advanced materials.
Employment in the Construction of Advanced Building Blocks for Fine Chemicals
The synthesis of fine chemicals often requires the use of versatile and highly functionalized intermediates. This compound, and its corresponding sulfonyl derivative, have demonstrated significant utility as building blocks for a variety of fine chemical intermediates, particularly those containing polysubstituted pyrimidine rings.
A key aspect of its utility lies in the chemoselective reactions it can undergo. Research has shown that the reactivity of the chloro and methylsulfonyl groups can be finely tuned by the choice of nucleophile and reaction conditions. researchgate.net For example, in reactions with amines, it is possible to selectively displace either the sulfone group or one of the chlorine atoms. researchgate.net Sterically and electronically unbiased primary aliphatic amines tend to displace the sulfone group, whereas anilines and secondary aliphatic amines in the presence of a weak base selectively displace a chlorine atom. researchgate.net This differential reactivity provides a powerful strategy for the controlled, stepwise construction of complex molecules. This selectivity allows for the synthesis of a wide range of substituted aminopyrimidines, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Synthesis of Ligands for Catalysis Research
The development of new ligands is crucial for advancing the field of homogeneous catalysis. The pyrimidine scaffold, with its nitrogen atoms capable of coordinating to metal centers, is an attractive framework for ligand design. The reactivity of this compound allows for the introduction of various donor atoms and chiral auxiliaries, making it a valuable starting material for the synthesis of novel ligands.
The chemoselective displacement of the methylsulfinyl group and the chlorine atoms, as discussed previously, is a powerful tool for ligand synthesis. researchgate.net For instance, reaction with a primary amine containing a secondary coordination site can lead to the formation of bidentate ligands. Subsequent reactions at the chloro positions can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the resulting metal complex. The ability to introduce different functionalities in a controlled manner is a significant advantage in the rational design of new catalytic systems.
Development of Novel Reagents and Auxiliaries from this compound
The unique reactivity of this compound also lends itself to the development of novel synthetic reagents and auxiliaries. The presence of multiple reactive sites allows for the creation of molecules with tailored functionalities for specific synthetic transformations.
For example, its precursor, 4,6-dichloro-2-(methylsulfanyl)pyrimidine, has been utilized in the synthesis of fused heterocyclic systems such as pharmaffiliates.comgoogle.comoxathiino[2,3-d]pyrimidines. This transformation involves the introduction of a side chain at the 5-position, followed by an intramolecular cyclization. A similar strategy could be employed with the methylsulfinyl derivative to access a variety of novel heterocyclic scaffolds, which could then serve as new reagents or building blocks in organic synthesis. The ability to generate complex heterocyclic systems from a readily available starting material is a testament to its utility in reagent development.
Strategic Use in Multi-Step Total Synthesis of Complex Natural Products or Designed Molecules
The total synthesis of complex natural products and other designed molecules often relies on the strategic use of highly functionalized building blocks that allow for the efficient and controlled assembly of the target structure. While there are no prominent examples in the published literature of the direct use of this compound in the total synthesis of a major natural product, its inherent reactivity and versatility make it a potentially valuable tool for synthetic chemists.
The chemoselective transformations it can undergo would allow for the introduction of the pyrimidine core into a complex molecule at a specific stage of the synthesis. The remaining functional groups (the second chlorine atom and the other positions on the pyrimidine ring) could then be elaborated in subsequent steps to complete the synthesis of the target molecule. The focus in this context is on the synthetic utility of the compound as a versatile platform for constructing complex molecular frameworks, rather than the biological activity of the final product itself.
Analytical Methodologies for Research Scale Assessment of 4,6 Dichloro 2 Methylsulfinyl Pyrimidine
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating 4,6-dichloro-2-(methylsulfinyl)pyrimidine from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and isolation of the target compound.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of pyrimidine (B1678525) derivatives. researchgate.net For this compound and related compounds, reversed-phase HPLC is the most common approach. researchgate.net Method development involves the systematic optimization of several parameters to achieve effective separation from potential impurities.
A typical starting point for method development would utilize a C18 stationary phase, which is effective for separating a wide range of pyrimidine-containing substances. researchgate.netrjptonline.org Given the polar nature of the sulfinyl group and the pyrimidine ring, a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like methanol (B129727) or acetonitrile) is generally effective. researchgate.netrjptonline.orgnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often necessary to resolve compounds with different polarities and ensure that both early- and late-eluting impurities are detected. rjptonline.orgnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a standard UV detector, as the pyrimidine ring exhibits strong absorbance in the UV region, typically between 240-280 nm. rjptonline.orgnih.gov For the related compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), UV detection at 254 nm has been noted. The purity of synthesized batches of the related sulfonyl compound has been confirmed to be as high as 98.5% using HPLC. echemi.com
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or Phenyl-Hexyl | Provides good retention and selectivity for pyrimidine derivatives. researchgate.netnih.gov |
| Mobile Phase | A: Aqueous Buffer (e.g., 20mM Phosphate, pH 3-7) B: Acetonitrile (B52724) or Methanol | Allows for manipulation of retention and selectivity. rjptonline.orgnih.gov |
| Elution Mode | Gradient | Ensures elution of a wide range of potential impurities with varying polarities. rjptonline.org |
| Flow Rate | 1.0 mL/min | Standard for analytical columns (e.g., 4.6 mm i.d.). rjptonline.org |
| Detection | UV Absorbance (e.g., 240-280 nm) | Pyrimidine ring provides strong chromophore for sensitive detection. rjptonline.org |
| Column Temperature | Ambient to 45 °C | Can be adjusted to improve peak shape and resolution. google.com |
Gas Chromatography (GC) for Volatile Derivatives or Impurities
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar sulfinyl group, GC is highly suitable for assessing volatile impurities from the synthetic process, such as residual solvents or volatile starting materials.
For certain classes of impurities, such as β-halogenated dialkylsulphides or amines, derivatization may be required to increase volatility and thermal stability for GC analysis. chromatographyonline.com The applicability of GC-MS has been demonstrated for related pyrimidine structures, suggesting its utility in a comprehensive impurity profile analysis. chromatographyonline.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method widely used in research settings to monitor the progress of chemical reactions in real-time. mercer.eduthieme.de In the synthesis of this compound or its sulfonyl analogue, TLC is used to track the consumption of the starting material and the formation of the product. echemi.com
The choice of the mobile phase (eluent) is critical for achieving good separation between the spots corresponding to the starting material, product, and any byproducts on the TLC plate, which is typically coated with silica (B1680970) gel. Visualization of the spots is often achieved under UV light, as the pyrimidine ring is UV-active. mercer.edu By comparing the retention factor (Rf) values of the spots to those of known standards, a researcher can qualitatively assess the reaction's status. For instance, a mobile phase of petroleum ether and ethyl acetate (B1210297) in a 1:1 ratio has been successfully used to monitor the oxidation of the methylsulfanyl precursor to the corresponding sulfonyl derivative. echemi.com
| Stationary Phase | Mobile Phase (Eluent) | Application Example | Reference |
|---|---|---|---|
| Silica Gel | Petroleum Ether : Ethyl Acetate (1:1) | Monitoring the oxidation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine. | echemi.com |
| Silica Gel | Petroleum Ether : Ethyl Acetate (10:1) | Monitoring the purification of 4,6-dichloro-2-(methylsulfonyl)pyrimidine. | echemi.com |
| Silica Gel | Chloroform : Methanol (90:10) | General separation of pyrimidine and adenine (B156593) bases. | nih.gov |
Quantitative Analysis Methods in Research Settings
Beyond assessing purity, it is often necessary to determine the precise concentration of this compound in a sample. Spectrophotometric and titrimetric methods provide viable options for quantification in research environments.
Spectrophotometric Quantification
UV-Visible spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb light in the UV or visible range. Pyrimidine and its derivatives are known to possess characteristic UV absorption spectra, making this method highly suitable for the quantification of this compound. nih.govacs.org
The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a pure sample of the compound is used to prepare a series of standard solutions of known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which for pyrimidine derivatives is often in the 260-280 nm range. nih.govjppres.com A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the linear portion of the calibration curve. The method has been shown to be linear over specific concentration ranges for other pyrimidine derivatives. nih.govsciencescholar.us
| Step | Procedure | Purpose |
|---|---|---|
| 1. Determine λmax | Scan a dilute solution of the pure compound across the UV range (e.g., 200-400 nm). | Identify the wavelength of maximum absorbance for highest sensitivity and accuracy. nih.gov |
| 2. Prepare Standard Solutions | Accurately prepare a series of solutions of the pure compound in a suitable solvent (e.g., methanol, ethanol). | Create a set of calibrators with known concentrations. sciencescholar.us |
| 3. Generate Calibration Curve | Measure the absorbance of each standard solution at λmax and plot absorbance vs. concentration. | Establish the linear relationship between absorbance and concentration. jppres.com |
| 4. Measure Unknown Sample | Prepare the unknown sample in the same solvent and measure its absorbance at λmax. | Obtain the absorbance value for the sample of unknown concentration. |
| 5. Calculate Concentration | Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample. | Quantify the amount of the compound in the unknown sample. |
Titrimetric Methods for Reactivity Assessment
While not typically used for routine purity quantification, titrimetric methods can be valuable in research settings for assessing the reactivity of specific functional groups, such as the sulfinyl moiety in this compound. The sulfinyl group can undergo oxidation to the corresponding sulfonyl group. wikipedia.orgnih.gov This chemical property can be exploited in a redox titration.
A potential method involves titrating a solution of the compound with a strong oxidizing agent, such as potassium permanganate (B83412) or cerium(IV) sulfate, in an acidic medium. The endpoint of the titration, indicating the complete oxidation of the sulfinyl group, could be detected by a persistent color change of the titrant or by using a redox indicator. wikipedia.org Such an analysis would provide a measure of the "sulfinyl content" of the sample, offering a functional group-specific assessment of reactivity and quantity. This approach is distinct from chromatographic methods, which separate based on physical properties, by providing a quantitative measure based on chemical reactivity. acs.org This can be particularly useful for studying the stability and degradation of the compound under oxidative conditions.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of this compound. saspublishers.com They provide both qualitative and quantitative information, enabling the separation of the target compound from impurities, starting materials, and byproducts, followed by their structural identification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For this compound and related compounds, GC-MS can be used to separate components of a mixture in the gas phase, which are then ionized and detected by a mass spectrometer. researchgate.net The mass spectrometer provides a mass spectrum, which serves as a molecular fingerprint, allowing for structural elucidation and identification by comparing the fragmentation pattern to spectral libraries like the National Institute of Standards and Technology (NIST) database. jocpr.com While direct analysis of the title compound might be challenging due to its reactivity and potential thermal lability, analysis of its more stable precursor, 4,6-dichloro-2-(methylthio)pyrimidine (B19916), by GC-MS is documented, suggesting its utility for impurity profiling of starting materials. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable. nih.gov It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. saspublishers.comnih.gov In the context of this compound and its synthetic precursor, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, LC-MS is frequently employed to monitor reaction progress and identify products and byproducts in complex mixtures. thieme-connect.comresearchgate.net The technique allows for the reliable determination of molecular weights and provides structural information through fragmentation analysis (MS/MS), which is crucial for confirming the identity of target compounds and characterizing unknown impurities. nih.govnih.gov Ion-pairing reversed-phase LC-MS/MS has proven effective for the comprehensive analysis of various purine (B94841) and pyrimidine metabolites. nih.gov
A typical LC-MS method for a pyrimidine derivative might involve a C18 reversed-phase column with a gradient elution program. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent (like acetonitrile or methanol), sometimes with additives like formic acid to improve ionization. nih.gov
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile/thermally stable compounds in a gaseous mobile phase. | Separates compounds in a liquid mobile phase; suitable for non-volatile/thermally labile compounds. nih.gov |
| Sample Type | Volatile and thermally stable compounds. Derivatization may be needed for polar compounds. nih.gov | Wide range including non-volatile and thermally unstable compounds. |
| Detection | Mass spectrometer provides fragmentation patterns for structural identification. jocpr.com | Mass spectrometer provides molecular weight and structural data from fragmentation (MS/MS). nih.gov |
| Application | Purity assessment of volatile precursors like 4,6-dichloro-2-(methylthio)pyrimidine. nih.gov | Reaction monitoring, product identification, and impurity profiling for 4,6-dichloro-2-(methylsulfonyl)pyrimidine. thieme-connect.comresearchgate.net |
In-Process Analytical Control for Synthetic Optimization
In-process analytical controls are critical for the efficient and optimized synthesis of this compound. These controls involve monitoring the reaction in real-time or at specific intervals to track the consumption of reactants and the formation of products and impurities. This data allows chemists to make informed decisions about reaction parameters such as temperature, time, and stoichiometry to maximize yield and purity. echemi.comgoogle.com
Common in-process control techniques include:
Thin-Layer Chromatography (TLC): A rapid, cost-effective method used to qualitatively monitor the progress of a reaction. echemi.com By spotting the reaction mixture on a TLC plate alongside the starting material, chemists can visually assess the formation of the product spot and the disappearance of the reactant spot. This helps in determining the reaction's endpoint. echemi.comnih.gov
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. google.com By analyzing aliquots from the reaction mixture, HPLC can determine the percentage of remaining starting material and the yield of the desired product. For instance, in the synthesis of the related 2-methanesulfonyl-4,6-dichloropyrimidine, the reaction is stopped only when HPLC analysis confirms that the starting material concentration is ≤0.5%. echemi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned, LC-MS is invaluable for monitoring complex reactions where multiple products or byproducts may form. It can quickly identify the components in the reaction mixture, providing crucial insights for optimizing reaction selectivity. thieme-connect.comresearchgate.net
The data gathered from these techniques enables the optimization of the synthetic route, leading to improved yields, higher purity, and more efficient processes suitable for research-scale production.
Quality Control and Validation of Analytical Methods for Research Materials
Ensuring the quality of this compound as a research material is paramount. This requires the use of validated analytical methods to confirm its identity, purity, and consistency between batches. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.goveuropa.eu The validation process for an analytical method for a research chemical typically assesses several key performance characteristics, often following guidelines from the International Council for Harmonisation (ICH). nih.goveuropa.eufda.gov
Key Validation Parameters:
Specificity/Selectivity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. europa.eugavinpublishers.com For chromatographic methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by a linear regression analysis of the data points. nih.gov For a related pyrimidine derivative, linearity was established in a concentration range of 50 to 150 μg/ml with a high correlation coefficient (r² > 0.99). nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu Accuracy is often assessed by analyzing a sample with a known concentration (a reference standard) and comparing the measured value to the certified value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is considered at different levels, including repeatability (short-term precision) and intermediate precision (within-laboratory variations). europa.eufda.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov For a similar genotoxic pyrimidine impurity analyzed by LC-MS/MS, the LOD and LOQ were found to be 0.03 ppm and 0.08 ppm, respectively. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage. nih.gov
A validation report summarizing these findings is essential for documenting that the analytical method is fit for purpose in controlling the quality of research-grade this compound. fda.gov
| Validation Parameter | Description | Typical Acceptance Criteria for Research-Scale |
| Specificity | Ability to measure the analyte in the presence of impurities. europa.eu | Peak purity analysis, resolution > 1.5 from nearest impurity. |
| Linearity | Proportionality of signal to analyte concentration. nih.gov | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured value to the true value. europa.eu | Recovery within 98.0-102.0%. |
| Precision (Repeatability) | Agreement between multiple measurements of the same sample. europa.eu | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with accuracy and precision. nih.gov | Signal-to-noise ratio ≥ 10. |
| Robustness | Unaffected by small changes in method parameters. nih.gov | RSD of results remains within acceptable limits. |
Challenges, Limitations, and Future Research Directions Concerning 4,6 Dichloro 2 Methylsulfinyl Pyrimidine
Addressing Regioselectivity Challenges in Derivatization
A significant hurdle in the synthetic application of 4,6-dichloro-2-(methylsulfinyl)pyrimidine lies in controlling the regioselectivity of its derivatization. The pyrimidine (B1678525) ring possesses three electrophilic centers amenable to nucleophilic aromatic substitution (SNAr): the C4 and C6 positions bearing chloro substituents, and the C2 position with the methylsulfinyl group. The reactivity of these sites is influenced by the electronic and steric nature of both the pyrimidine substrate and the incoming nucleophile.
Generally, in related 4,6-dichloropyrimidine (B16783) systems, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. However, the presence of the electron-withdrawing methylsulfinyl group at C2 enhances the electrophilicity of the entire ring, making the competition between the substitution sites more complex. For instance, in the analogous compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), reactions with amines in the presence of a weak base lead to the selective displacement of a chloride group, whereas deprotonated anilines favor the displacement of the sulfone group. rasayanjournal.co.inmdpi.com Primary aliphatic amines have also been shown to selectively displace the sulfone group in this analogue. rasayanjournal.co.inmdpi.com These findings suggest that subtle changes in the nucleophile and reaction conditions can dramatically alter the regiochemical outcome.
The challenge, therefore, lies in developing highly selective and predictable methods for the functionalization of each position. This requires a deep understanding of the interplay of factors such as solvent polarity, temperature, the nature of the base, and the steric and electronic properties of the nucleophile. The development of tailored catalyst systems could also play a pivotal role in directing the substitution to a specific site. Overcoming these regioselectivity challenges will be a key enabler for the efficient and controlled synthesis of diverse pyrimidine derivatives.
Development of More Sustainable and Environmentally Friendly Synthetic Routes
Traditional synthetic methods for pyrimidine derivatives often rely on hazardous reagents and solvents, generating significant chemical waste. For instance, the synthesis of chlorinated pyrimidines frequently involves the use of phosphorus oxychloride (POCl3), a toxic and corrosive reagent. patsnap.comchemicalbook.com The development of greener and more sustainable synthetic routes for this compound and its precursors is therefore a critical area of future research.
Green chemistry principles offer a framework for designing more environmentally benign processes. rasayanjournal.co.inresearchgate.net This includes the use of safer solvents, such as water or ionic liquids, and the development of catalytic, atom-economical reactions. rasayanjournal.co.injmaterenvironsci.com For example, the use of triphosgene (B27547) as a less hazardous alternative to phosgene (B1210022) for chlorination has been explored for related pyrimidines. powertechjournal.com Furthermore, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, present a promising avenue for reducing the environmental impact of pyrimidine synthesis. nih.gov
Future research should focus on developing catalytic methods for the direct and selective introduction of the chloro and methylsulfinyl groups onto the pyrimidine core, avoiding the use of stoichiometric and hazardous reagents. The exploration of biocatalysis, employing enzymes to perform specific transformations under mild conditions, could also lead to more sustainable synthetic pathways. powertechjournal.com
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique combination of functional groups in this compound suggests the potential for novel and unprecedented reactivity patterns that remain largely unexplored. The sulfoxide (B87167) moiety, in particular, can act as a chiral auxiliary, a leaving group, or participate in pericyclic reactions. Its ability to be further oxidized to a sulfone or reduced to a sulfide (B99878) adds another layer of synthetic versatility.
Future research could focus on leveraging the sulfinyl group to control stereochemistry in asymmetric synthesis. The development of novel transition-metal-catalyzed cross-coupling reactions at the C2, C4, and C6 positions could open up new avenues for the construction of complex molecular architectures. For example, while Suzuki and Sonogashira couplings are known for other halopyrimidines, their application to this compound, and the influence of the sulfinyl group on these reactions, warrants investigation.
Furthermore, the exploration of unconventional reaction conditions, such as photochemical or electrochemical methods, could unveil new transformations. For instance, photochemical activation could lead to novel cyclization or rearrangement reactions involving the pyrimidine ring and its substituents.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated synthesis holds significant promise for accelerating drug discovery and process development. chemicalbook.comnih.gov Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, better temperature control, and improved scalability. nih.govthieme-connect.dersc.org
The often exothermic nature of nucleophilic substitution reactions on highly activated pyrimidines makes them well-suited for flow chemistry, which allows for efficient heat dissipation and prevents the formation of hot spots that can lead to side reactions. nih.gov Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and nucleophiles, accelerating the optimization of derivatization reactions and the generation of compound libraries for biological screening. chemicalbook.com
Future work in this area should focus on developing robust and reliable flow chemistry protocols for the synthesis and derivatization of this compound. The development of in-line analytical techniques to monitor reaction progress in real-time would further enhance the efficiency and control of these processes.
Computational Design of New Reactions and Applications
Computational chemistry and molecular modeling are powerful tools that can be employed to predict the reactivity of this compound and to design new reactions and applications. researchgate.netmdpi.comnih.gov Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, providing insights into the relative reactivity of the C2, C4, and C6 positions towards different nucleophiles. researchgate.net
Molecular docking studies can be used to predict the binding of derivatives of this compound to biological targets, such as enzymes or receptors, thereby guiding the design of new drug candidates. mdpi.comnih.govremedypublications.commdpi.comresearchgate.net For instance, pyrimidine derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in diseases like cancer. mdpi.commdpi.com Computational tools can help in identifying promising substitution patterns for enhanced biological activity and selectivity.
Future research should aim to build and validate computational models that can accurately predict the regioselectivity of reactions, the stability of intermediates, and the biological activity of the resulting products. This in silico approach can significantly reduce the experimental effort required to develop new synthetic methods and applications for this versatile building block.
Discovery of Novel Derivatives with Enhanced Synthetic Utility
The derivatization of this compound can lead to a vast array of novel compounds with potentially enhanced synthetic utility. By systematically exploring the reactions of this scaffold with a diverse range of nucleophiles, new building blocks for organic synthesis can be generated. For example, the introduction of different functional groups at the C2, C4, and C6 positions can modulate the electronic and steric properties of the pyrimidine ring, leading to derivatives with tailored reactivity.
The synthesis of trifunctionalized pyrimidines, where all three reactive sites have been selectively modified, would provide access to highly complex and diverse molecular scaffolds. These derivatives could serve as starting materials for the synthesis of new heterocyclic ring systems through intramolecular cyclization reactions. The development of derivatives with orthogonal reactivity, where each functional group can be addressed independently, would be particularly valuable for multi-step synthesis.
The table below illustrates the potential for generating diverse derivatives from this compound.
| Position of Substitution | Type of Nucleophile | Potential Derivative Class |
| C4/C6 | Amines | Aminopyrimidines |
| C4/C6 | Alcohols/Phenols | Alkoxy/Aryloxypyrimidines |
| C4/C6 | Thiols | Thioetherpyrimidines |
| C2 | Deprotonated Anilines | 2-Anilinopyrimidines |
| C2 | Primary Aliphatic Amines | 2-Alkylaminopyrimidines |
Interdisciplinary Research Opportunities Leveraging this compound as a Core Structure
The unique structural and electronic properties of this compound make it an attractive core structure for interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and chemical biology.
In materials science , the pyrimidine ring can be incorporated into polymers or organic electronic materials. The presence of multiple reactive sites allows for the creation of cross-linked polymers or the tuning of the electronic properties of conjugated materials. The ability to introduce different substituents can influence properties such as fluorescence, conductivity, and liquid crystallinity.
In medicinal chemistry , pyrimidine derivatives are a well-established class of pharmacologically active compounds, with applications as anticancer, antiviral, and anti-inflammatory agents. nih.govnih.govresearchgate.netresearchgate.netgrowingscience.com The this compound scaffold provides a versatile platform for the development of new therapeutic agents. The sulfinyl group can engage in specific interactions with biological targets and can also influence the pharmacokinetic properties of the molecule.
In chemical biology , derivatives of this compound can be used to develop chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific enzymes or receptors in living cells. The reactivity of the chloro and methylsulfinyl groups can be exploited for the covalent labeling of proteins or other biomolecules.
The following table summarizes potential interdisciplinary applications:
| Field | Potential Application |
| Materials Science | Synthesis of functional polymers, organic light-emitting diodes (OLEDs), liquid crystals. |
| Medicinal Chemistry | Development of novel anticancer, antiviral, and anti-inflammatory drugs. nih.govnih.govresearchgate.netresearchgate.netgrowingscience.com |
| Chemical Biology | Design of chemical probes, fluorescent labels, and covalent inhibitors for studying biological systems. |
Q & A
Q. What are the optimal synthetic routes for 4,6-dichloro-2-(methylsulfinyl)pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves chlorination of precursor pyrimidines using phosphorus oxychloride (POCl₃) under reflux, followed by oxidation of a methylsulfanyl intermediate to the sulfinyl derivative. Key parameters include:
- Temperature control : Lower reaction temperatures (e.g., 80–100°C) minimize side reactions like over-oxidation to sulfones .
- Catalyst/base selection : N,N-dimethylaniline or pyridine enhances chlorination efficiency by scavenging HCl .
- Oxidation conditions : Controlled use of oxidizing agents (e.g., H₂O₂ or mCPBA) ensures selective sulfinyl formation without further oxidation .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological approaches include:
- Chromatography : HPLC or GC-MS to assess purity (>98%) and detect residual solvents .
- Spectroscopy :
- ¹H/¹³C NMR : Chemical shifts for the sulfinyl group (δ ~2.8–3.2 ppm for S=O adjacent protons) confirm substitution .
- IR : Strong absorption bands at 1040–1060 cm⁻¹ (S=O stretch) .
- X-ray crystallography : Resolves planar pyrimidine ring geometry and hydrogen-bonding networks in crystal structures .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The sulfinyl group acts as an electron-withdrawing substituent, polarizing the pyrimidine ring and activating C-4 and C-6 chlorides for nucleophilic displacement. Computational studies (DFT) reveal:
- Electrophilicity : Enhanced positive charge at C-4/C-6 due to sulfinyl-induced electron withdrawal .
- Steric effects : Methylsulfinyl’s bulkiness directs nucleophiles to less hindered positions .
Experimental validation via kinetic studies (e.g., monitoring reaction rates with amines or thiols) quantifies substituent effects .
Q. How do solvent polarity and temperature affect the compound’s stability and degradation pathways?
- Hydrolysis : In polar protic solvents (e.g., water/ethanol), the sulfinyl group undergoes acid-catalyzed hydrolysis to sulfenic acid intermediates, leading to ring-opening byproducts. Activation energy (Eₐ) for hydrolysis is ~65 kJ/mol .
- Thermal stability : Decomposition above 150°C generates chlorine gas and sulfoxide dimers, detectable via TGA-DSC .
Mitigation strategies include anhydrous reaction conditions and storage at –20°C under inert gas .
Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : The sulfinyl group forms hydrogen bonds with active-site residues (e.g., Asp/Glu in kinases), as shown in studies with EGFR or CDK2 .
- MD simulations : Sulfinyl’s conformational flexibility allows adaptive binding to hydrophobic pockets, enhancing ligand-receptor residence time .
Experimental validation via enzyme inhibition assays (IC₅₀ values) correlates with computational predictions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?
Conflicting yields (e.g., 60% vs. 85%) may arise from:
- Impurity profiles : Residual POCl₃ or unreacted intermediates skew LC-MS results .
- Oxidation variability : Over-oxidation to sulfones (detected via ¹H NMR) reduces apparent yield .
Recommendations: - Standardize purification (e.g., column chromatography with ethyl acetate/hexane) .
- Use internal standards (e.g., deuterated analogs) for quantitative NMR .
Methodological Tables
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 4,6-Dihydroxypyrimidine | Methylsulfanyl Precursor |
| Chlorination Agent | POCl₃ + DMA | SOCl₂ |
| Oxidation Agent | H₂O₂ (30%) | mCPBA |
| Yield | 72% | 68% |
| Purity (HPLC) | 97% | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
